Cas no 343375-51-9 (Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate)
Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-amino-2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
- methyl 4-amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate
- MFCD00139424
- Oprea1_634104
- AKOS005071035
- SMR000549416
- MLS001165429
- 343375-51-9
- Methyl4-amino-2-(4-benzylpiperazin-1-yl)thiazole-5-carboxylate
- HMS2864B15
- Methyl4-amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate
- CHEMBL1304107
- Methyl 4-amino-2-(4-benzylpiperazin-1-yl)thiazole-5-carboxylate
- 7C-049
- Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate
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- MDL: MFCD00139424
- Inchi: 1S/C16H20N4O2S/c1-22-15(21)13-14(17)18-16(23-13)20-9-7-19(8-10-20)11-12-5-3-2-4-6-12/h2-6H,7-11,17H2,1H3
- InChI Key: OTLZFLBYSVSFMC-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OC)=C(N)N=C1N1CCN(CC2C=CC=CC=2)CC1
Computed Properties
- Exact Mass: 332.131
- Monoisotopic Mass: 332.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 99.9Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: 172-174°
- Boiling Point: 491.6±55.0 °C at 760 mmHg
- Flash Point: 251.1±31.5 °C
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M029510-50mg |
Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate |
343375-51-9 | 50mg |
$ 145.00 | 2022-06-04 | ||
| TRC | M029510-100mg |
Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate |
343375-51-9 | 100mg |
$ 240.00 | 2022-06-04 | ||
| Apollo Scientific | OR110762-1g |
Methyl 4-amino-2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carboxylate |
343375-51-9 | 1g |
£165.00 | 2023-08-31 | ||
| Chemenu | CM309316-1g |
Methyl 4-amino-2-(4-benzylpiperazin-1-yl)thiazole-5-carboxylate |
343375-51-9 | 95% | 1g |
$347 | 2022-12-28 | |
| abcr | AB257835-1 g |
Methyl 4-amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate, 95%; . |
343375-51-9 | 95% | 1g |
€290.20 | 2023-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1535916-50mg |
Methyl 4-amino-2-(4-benzylpiperazin-1-yl)thiazole-5-carboxylate |
343375-51-9 | 98% | 50mg |
¥1071.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1535916-500mg |
Methyl 4-amino-2-(4-benzylpiperazin-1-yl)thiazole-5-carboxylate |
343375-51-9 | 98% | 500mg |
¥1750.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1535916-1g |
Methyl 4-amino-2-(4-benzylpiperazin-1-yl)thiazole-5-carboxylate |
343375-51-9 | 98% | 1g |
¥2793.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1535916-2g |
Methyl 4-amino-2-(4-benzylpiperazin-1-yl)thiazole-5-carboxylate |
343375-51-9 | 98% | 2g |
¥5586.00 | 2024-05-17 | |
| A2B Chem LLC | AI75488-1mg |
Methyl 4-amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate |
343375-51-9 | >95% | 1mg |
$201.00 | 2024-04-20 |
Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate Suppliers
Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate Related Literature
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Additional information on Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate
Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate: A Comprehensive Overview
Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate (CAS No. 343375-51-9) is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of thiazoles, which are heterocyclic aromatic compounds with a five-membered ring containing sulfur and nitrogen atoms. The presence of a piperazine ring and a benzyl group further enhances its structural complexity and functional versatility.
The molecular structure of Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate is characterized by a 1,3-thiazole ring system, which serves as the core framework. Attached to this thiazole ring are several functional groups: an amino group at position 4, a piperazine moiety at position 2, and a methyl ester group at position 5. The piperazine ring, which is substituted with a benzyl group at the 4-position, contributes to the compound's potential for forming hydrogen bonds and interacting with biological targets. This structural arrangement makes the compound highly amenable to various biological activities.
Recent studies have highlighted the potential of Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate as a lead compound in drug discovery. Researchers have explored its activity against various disease targets, including cancer, inflammation, and microbial infections. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-proliferative activity against several human cancer cell lines. The mechanism of action involves inhibition of key enzymes associated with cell cycle regulation and apoptosis induction.
In addition to its anti-cancer properties, Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate has also been investigated for its anti-inflammatory effects. Preclinical studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential application in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
The synthesis of Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate involves a multi-step process that typically begins with the preparation of the thiazole core. Key steps include the formation of the thiazole ring through condensation reactions involving thiourea derivatives and aldehydes or ketones. Subsequent steps involve the introduction of functional groups such as the amino group and the piperazine moiety through nucleophilic substitution or coupling reactions.
One of the most recent advancements in the synthesis of this compound involves the use of microwave-assisted organic synthesis (MAOS) techniques. These methods have been shown to significantly reduce reaction times while maintaining high yields and product purity. Furthermore, researchers have explored green chemistry approaches to minimize environmental impact during the synthesis process.
The pharmacokinetic properties of Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate have also been studied extensively. In vitro studies indicate that the compound has good solubility in aqueous solutions and exhibits favorable permeability across biological membranes. These properties are crucial for ensuring effective drug delivery and bioavailability.
Despite its promising biological activities, Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate faces challenges in terms of toxicity profile optimization. Early toxicity studies have revealed some concerns regarding hepatotoxicity at high doses; however, ongoing research aims to address these issues through structural modifications and dose optimization.
In conclusion, Methyl 4-Amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate represents a valuable lead compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive target for further research in drug discovery programs targeting cancer, inflammation, and infectious diseases. As advancements in synthetic methodologies continue to emerge, this compound is expected to play an increasingly important role in medicinal chemistry.
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